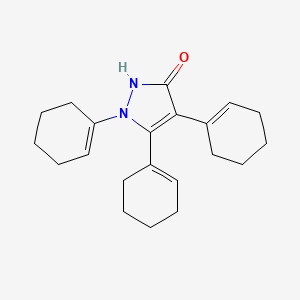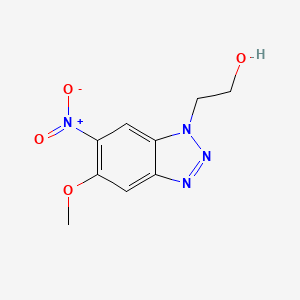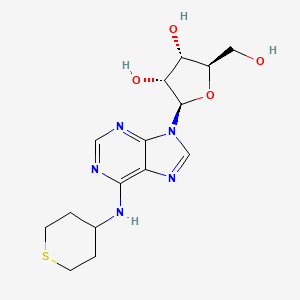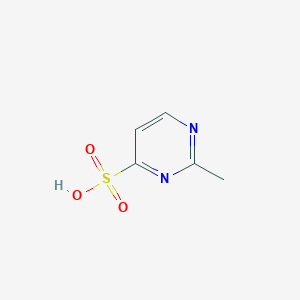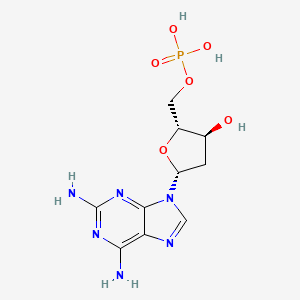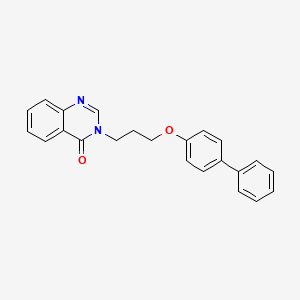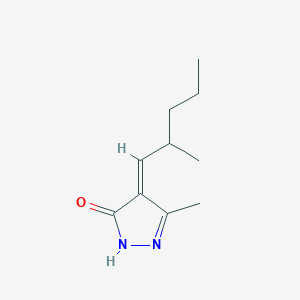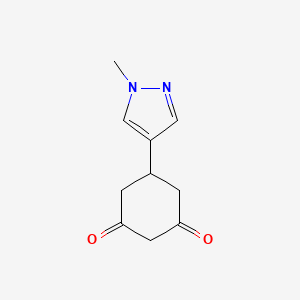
5-(1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a cyclohexane ring substituted with a 1-methyl-1H-pyrazol-4-yl group and two keto groups at the 1 and 3 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with cyclohexane-1,3-dione in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of pyrazole derivatives with carboxyl or aldehyde groups.
Reduction: Formation of cyclohexane-1,3-diol derivatives.
Substitution: Introduction of various functional groups on the pyrazole ring, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
5-(1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole core structure but differ in the substituents on the pyrazole ring.
Cyclohexane-1,3-dione derivatives: Compounds with similar cyclohexane-1,3-dione core but different substituents.
Uniqueness
5-(1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione is unique due to the combination of the pyrazole ring and the cyclohexane-1,3-dione moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
5-(1-methylpyrazol-4-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C10H12N2O2/c1-12-6-8(5-11-12)7-2-9(13)4-10(14)3-7/h5-7H,2-4H2,1H3 |
Clave InChI |
BHBTYGDRYAYRDX-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2CC(=O)CC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




